molecular formula C11H7F3N2O2 B11862760 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid

Cat. No.: B11862760
M. Wt: 256.18 g/mol
InChI Key: GFAOXIACRCKNLU-ZZXKWVIFSA-N
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Description

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid involves the photoreactive diazirine group, which can form reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling studies . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the diazirine ring in 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid makes it unique. This combination allows for enhanced stability, reactivity, and versatility in various scientific and industrial applications .

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

(E)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-6H,(H,17,18)/b6-3+

InChI Key

GFAOXIACRCKNLU-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C2(N=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C2(N=N2)C(F)(F)F

Origin of Product

United States

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